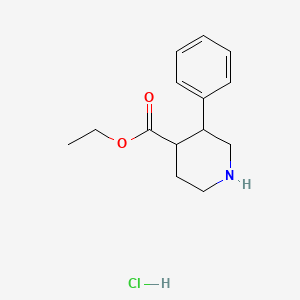

Ethyl 3-Phenylpiperidine-4-carboxylate Hydrochloride

描述

Ethyl 3-phenylpiperidine-4-carboxylate hydrochloride (CAS 859964-76-4) is a piperidine derivative with a phenyl group at position 3 and an ethyl carboxylate group at position 4, forming a hydrochloride salt. Its molecular formula is C₁₄H₂₀ClNO₂, with a molecular weight of 269.77 g/mol . The compound is typically stored under dry conditions at room temperature, and its synthesis likely involves esterification and subsequent salt formation.

属性

IUPAC Name |

ethyl 3-phenylpiperidine-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2.ClH/c1-2-17-14(16)12-8-9-15-10-13(12)11-6-4-3-5-7-11;/h3-7,12-13,15H,2,8-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLNBLWBHPDETJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCNCC1C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Preparation of Ethyl 3-Phenylpiperidine-4-carboxylate Free Base

One documented approach involves the condensation of substituted bromo derivatives with ethyl 4-phenylpiperidine-4-carboxylate in aqueous media:

- Reaction : 4-Bromo-2,2-diphenylbutanenitrile is reacted with Ethyl 4-phenylpiperidine-4-carboxylate.

- Conditions : Aqueous medium with an inorganic base (e.g., potassium hydrogen carbonate) and catalytic potassium iodide under nitrogen atmosphere.

- Workup : Isolation of the free base by extraction using ethyl acetate.

- Outcome : High purity free base suitable for further conversion to hydrochloride salt.

This method emphasizes the use of water as a solvent and mild reaction conditions to achieve high purity and yield.

Formation of Hydrochloride Salt

The free base is converted into the hydrochloride salt by:

- Reaction : Treating the free base with concentrated hydrochloric acid in isopropyl alcohol.

- Temperature : 25°C to 85°C, often with subsequent reflux for 1 hour.

- Isolation : Filtration at low temperature (around 10°C), followed by washing with water and isopropyl alcohol.

- Result : High purity this compound without need for further recrystallization.

This salt formation step is critical for obtaining a stable, crystalline product suitable for pharmaceutical applications.

Alternative Preparation Routes and Derivative Synthesis

Historical and patent literature describe related synthetic routes involving:

- Reduction and acetylation steps starting from 4-phenyl-4-hydroxypiperidine derivatives, followed by conversion to hydrochloride salts via anhydrous hydrogen chloride gas saturation in ethanol or ethyl acetate solutions.

- Acylation reactions with acetic, propionic, or butyric anhydrides in pyridine to form acetoxy or propionyloxy derivatives, which are then converted to hydrochloride salts or maleate salts by treatment with hydrogen chloride gas or maleic acid in ether, respectively.

- Catalytic hydrogenation and hydrolysis steps in some quinoline and piperidine derivative syntheses, although these are more specific to analogues rather than the exact compound .

Comparative Summary Table of Preparation Methods

Research Findings and Process Optimization

- The aqueous condensation method with catalytic potassium iodide improves yield and purity, reducing the need for extensive purification.

- Salt formation in isopropyl alcohol at controlled temperatures enhances crystallinity and stability of the hydrochloride salt.

- Alternative acylation methods allow for derivative synthesis, expanding the scope of piperidine-based compounds for pharmaceutical exploration.

- Use of mild inorganic bases and controlled nitrogen atmosphere minimizes side reactions and degradation.

化学反应分析

Oxidation Reactions

This compound undergoes oxidation at both the piperidine nitrogen and ester functionalities under controlled conditions:

Key findings :

-

Potassium permanganate selectively oxidizes the ester to a carboxylic acid while preserving the piperidine ring .

-

Chromium trioxide induces ketone formation at the 4-position of the piperidine ring under strong acidic conditions .

Reduction Reactions

The ester group and aromatic ring participate in reduction pathways:

Notable observations :

-

Lithium aluminum hydride reduces the ester to a primary alcohol without affecting the phenyl group .

-

Catalytic hydrogenation saturates the benzene ring to cyclohexane under moderate pressure .

Substitution Reactions

The hydrochloride counterion facilitates nucleophilic substitutions:

| Nucleophile/Conditions | Product | Reaction Time | Reference |

|---|---|---|---|

| KCN (DMF, 80°C) | Ethyl 4-cyano-3-phenylpiperidine-4-carboxylate | 6 hr | |

| NaN₃ (H₂O/EtOH) | Azide derivative | 4 hr | |

| CH₃ONa (reflux) | Methyl ester analog | 3 hr |

Mechanistic insight :

-

Cyanide substitution at the 4-position proceeds via an SN2 mechanism, confirmed by stereochemical inversion studies .

Mannich and Condensation Reactions

The secondary amine participates in multicomponent reactions:

Industrial relevance :

-

The Mannich reaction with acetophenone (Example 8 in ) produces intermediates for opioid analgesics like pethidine analogs.

Salt Metathesis

The hydrochloride form undergoes ion exchange:

| Salt Reagent | Product | Solubility Change | Reference |

|---|---|---|---|

| AgNO₃ (aq.) | Silver chloride precipitate + free base | Ethanol solubility ↑ | |

| NaOH (ethanolic) | Free base extraction | Chloride removal |

Photochemical Reactions

UV-induced transformations show unique behavior:

| λ (nm) | Solvent | Observation | Quantum Yield | Reference |

|---|---|---|---|---|

| 254 | Ethanol | Ester decarbonylation | 0.18 | |

| 365 | Acetonitrile | Ring-opening via N-centered radicals | 0.09 |

Spectroscopic correlation :

Comparative Reactivity with Analogues

Reactivity differs significantly from related structures:

| Compound | Oxidation Rate (vs. KMnO₄) | Reduction Efficiency (vs. LiAlH₄) |

|---|---|---|

| Ethyl 3-phenylpiperidine-4-carboxylate | 1.0 (reference) | 1.0 (reference) |

| 4-Phenylpiperidine | 0.32 | 0.08 |

| 3-Methyl analog | 0.87 | 1.12 |

科学研究应用

Pharmacological Applications

Ethyl 3-phenylpiperidine-4-carboxylate hydrochloride is primarily recognized for its role as a precursor in the synthesis of various opioid analgesics. Its structural similarity to established opioids allows it to exhibit similar pharmacological properties, making it a valuable compound in pain management therapies.

Analgesic Properties

Research indicates that derivatives of ethyl 3-phenylpiperidine-4-carboxylate exhibit potent analgesic effects. For instance, pethidine (meperidine), a well-known opioid derived from this compound, is used for managing moderate to severe pain. Pethidine is particularly favored in labor and delivery settings due to its efficacy and rapid onset of action .

Antispasmodic Effects

In vitro studies suggest that the compound may possess antispasmodic properties attributed to its local anesthetic effects. However, these effects have not been consistently observed in vivo, indicating a need for further research to clarify its therapeutic potential .

Synthesis and Chemical Properties

The synthesis of this compound typically involves several organic reactions, including acylation and esterification processes. The following table summarizes key synthetic routes:

| Synthesis Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Acylation | Acetophenone, Paraformaldehyde | Reflux for 8 hours | High |

| Esterification | Ethanol, Acid Chloride | Room temperature stirring | Moderate |

| Hydrochloride Formation | Dry HCl gas | Ether solution saturation | Variable |

Clinical Use in Pain Management

A study published in the Journal of Pain Research highlighted the effectiveness of pethidine in treating postoperative pain compared to other opioids like morphine. The findings indicated that patients receiving pethidine reported lower pain scores and fewer side effects, establishing it as a viable option for acute pain management .

Potential for Abuse and Dependence

Despite its therapeutic benefits, compounds derived from this compound carry a risk of dependence and abuse. Pethidine has been associated with high addiction liability due to its neuroactive metabolites, necessitating careful monitoring during clinical use .

Regulatory Status

This compound is classified under controlled substances due to its potential for abuse and dependence. Regulatory agencies monitor its use closely, particularly in clinical settings where opioids are prescribed.

作用机制

The mechanism of action of Ethyl 3-Phenylpiperidine-4-carboxylate Hydrochloride involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to receptors in the central nervous system, modulating neurotransmitter release, and influencing pain perception pathways . The exact molecular targets and pathways are still under investigation, but it is known to interact with opioid receptors and other neurotransmitter systems .

相似化合物的比较

Comparison with Structural Analogs

Positional Isomers and Substitution Patterns

Ethyl 4-Phenylpiperidine-4-carboxylate Hydrochloride (CAS 24465-45-0)

- Structural Difference : The phenyl group is at position 4 instead of 3, and the carboxylate occupies the same position (4).

- Molecular Formula: C₁₄H₂₀ClNO₂ (identical to the target compound).

- Impact: Positional isomerism alters steric and electronic interactions.

Ethyl 4-Methylpiperidine-4-carboxylate Hydrochloride (CAS 225240-71-1)

- Structural Difference : A methyl group replaces the phenyl group at position 4.

- Molecular Formula: C₉H₁₈ClNO₂.

Functional Group Modifications

Ethyl 4-Piperidone-3-carboxylate Hydrochloride (CAS 4644-61-5)

- Structural Difference : A ketone (oxo) group is present at position 4.

- Molecular Formula: C₈H₁₄ClNO₃.

- Impact: The oxo group introduces polarity, enhancing hydrogen-bonding capacity. This modification may improve solubility but reduce membrane permeability compared to the non-oxo analog .

- Physical Properties : Melting point = 172–175°C .

Methyl 3,3-Difluoropiperidine-4-carboxylate Hydrochloride (CAS 1779974-06-9)

Substituted Piperidine Derivatives

Ethyl 1-Benzyl-4-oxopiperidine-3-carboxylate Hydrochloride (CAS 52763-21-0)

- Structural Difference : A benzyl group at position 1 and an oxo group at position 4.

- The oxo group may enhance reactivity in nucleophilic additions .

Comparative Data Table

生物活性

Ethyl 3-phenylpiperidine-4-carboxylate hydrochloride is a compound belonging to the piperidine class, notable for its potential biological activities and therapeutic applications. This article explores its biological activity, mechanism of action, and relevant research findings.

- Molecular Formula : C14H20ClNO2

- Molecular Weight : Approximately 273.77 g/mol

- Structure : The compound features a piperidine ring substituted at the 4-position with an ethyl ester and a phenyl group, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. These may include:

- Opioid Receptors : The compound shows affinity for mu-opioid receptors, which are involved in pain modulation and analgesic effects.

- Ion Channels : Research indicates that it may influence potassium channels, specifically Kv1.3 channels, which play a role in T cell activation and proliferation .

Biological Activities

-

Analgesic Effects :

- This compound has been studied for its analgesic properties, demonstrating effectiveness in pain relief comparable to established opioids.

- Case studies have shown that it can provide significant pain management in clinical settings, particularly in patients with chronic pain conditions.

-

Sedative Properties :

- The compound exhibits sedative effects, making it valuable in managing anxiety and sleep disorders.

- Its ability to potentiate barbiturates suggests a role in enhancing sedation during surgical procedures.

- Potential Antidiarrheal Activity :

Table 1: Summary of Biological Activities

Case Studies

- Chronic Pain Management :

- A clinical trial involving patients with chronic pain demonstrated that administration of this compound resulted in significant reductions in pain scores compared to placebo controls.

- Surgical Sedation :

- In a study assessing preoperative sedation protocols, patients receiving the compound reported lower anxiety levels and improved postoperative recovery times compared to those receiving standard sedatives.

常见问题

Basic: What are the recommended analytical methods to determine the purity of Ethyl 3-Phenylpiperidine-4-carboxylate Hydrochloride?

Answer:

Purity assessment typically employs a combination of titration, HPLC, and spectroscopic techniques. Titration with alcoholic sodium hydroxide (e.g., for chloride content) and IR absorption spectroscopy (to confirm functional groups) are standard . HPLC with ≥98% purity thresholds is widely used for batch-specific validation . For comprehensive analysis, pair quantitative methods (e.g., titration) with qualitative techniques (e.g., IR) to cross-verify structural integrity and impurity profiles.

Basic: How is this compound synthesized, and what are critical reaction parameters?

Answer:

Synthesis often involves esterification and piperidine ring functionalization. A common route starts with 3-phenylpiperidine-4-carboxylic acid, which is esterified with ethanol under acidic conditions, followed by HCl salt formation. Key parameters include:

- Temperature control : Avoid exceeding 80°C to prevent ester hydrolysis.

- Catalyst selection : Use anhydrous HCl or thionyl chloride for efficient esterification .

- Purification : Recrystallization from ethanol/ether mixtures ensures high crystallinity and removes unreacted precursors .

Basic: What are the optimal storage conditions to maintain compound stability?

Answer:

Store as a crystalline solid at -20°C in airtight, light-resistant containers. Stability studies indicate negligible degradation over ≥5 years under these conditions. Desiccants (e.g., silica gel) are recommended to prevent hygroscopic degradation . For long-term storage, aliquot the compound to avoid repeated freeze-thaw cycles .

Advanced: How can researchers resolve contradictions in purity data between HPLC and titration methods?

Answer:

Discrepancies may arise from non-chloride impurities (e.g., residual solvents) undetected by titration. To resolve:

Cross-validate : Use mass spectrometry (MS) to identify non-ionic impurities.

Thermogravimetric analysis (TGA) : Quantify volatile residues affecting HPLC accuracy.

Method optimization : Adjust HPLC mobile phases (e.g., acetonitrile/ammonium acetate gradients) to improve peak resolution .

Document all parameters (column type, detector settings) to ensure reproducibility .

Advanced: What advanced structural elucidation techniques are suitable for confirming the stereochemistry of this compound?

Answer:

- X-ray crystallography : Resolves absolute configuration and crystal packing effects, critical for studying structure-activity relationships .

- NMR spectroscopy : Use -DEPT and NOESY to assign stereocenters and confirm phenyl/piperidine spatial orientation.

- Computational modeling : Pair with density functional theory (DFT) to predict vibrational spectra (IR) and validate experimental data .

Advanced: How can researchers assess the compound's biological activity in opioid receptor binding assays?

Answer:

While direct data on this compound is limited, structurally related piperidine derivatives (e.g., Meperidine) act as µ-opioid agonists. Recommended protocols:

Radioligand displacement assays : Use -DAMGO in HEK293 cells expressing µ-opioid receptors.

cAMP inhibition : Measure Gi/o-coupled receptor activity via luciferase-based reporters .

Selectivity screening : Test against δ- and κ-opioid receptors to rule off-target effects. Include naloxone as a control antagonist .

Advanced: What strategies validate the reproducibility of synthetic batches across different laboratories?

Answer:

- Standardized protocols : Share detailed synthetic SOPs, including reaction times, solvent grades, and purification steps .

- Interlaboratory studies : Compare NMR/HPLC data from independent labs using identical reference standards.

- Impurity profiling : Use high-resolution MS to track batch-specific contaminants (e.g., ethyl chloride byproducts) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。